molecular formula C27H30F3N5O3S2 B12422423 AS-99 free base

AS-99 free base

Cat. No.: B12422423
M. Wt: 593.7 g/mol
InChI Key: VPQCHIWQHIOPQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AS-99 free base is a first-in-class, potent, and selective inhibitor of the ASH1L histone methyltransferase enzyme. It has shown significant anti-leukemic activity by blocking cell proliferation, inducing apoptosis, and differentiation, and downregulating MLL fusion target genes .

Preparation Methods

The synthetic routes and reaction conditions for AS-99 free base involve multiple steps, including the use of specific reagents and catalysts. The compound is synthesized through a series of chemical reactions that ensure its potency and selectivity as an ASH1L histone methyltransferase inhibitor. Industrial production methods focus on optimizing these synthetic routes to produce the compound in large quantities while maintaining its purity and efficacy .

Chemical Reactions Analysis

AS-99 free base undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include specific solvents, catalysts, and temperature controls. The major products formed from these reactions are intermediates that lead to the final active compound, this compound .

Scientific Research Applications

AS-99 free base has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of histone methyltransferase enzymes. In biology and medicine, it has shown promise in the treatment of leukemia by reducing the leukemia burden in vivo. The compound’s ability to block cell proliferation and induce apoptosis makes it a valuable asset in cancer research. Additionally, its selectivity and potency make it a useful compound for studying epigenetic regulation and gene expression .

Mechanism of Action

The mechanism of action of AS-99 free base involves the inhibition of the ASH1L histone methyltransferase enzyme. This inhibition leads to the downregulation of MLL fusion target genes, which are crucial for leukemogenesis. The compound blocks cell proliferation, induces apoptosis, and differentiation, thereby reducing the leukemia burden. The molecular targets and pathways involved include the ASH1L enzyme and the MLL fusion-driven transcriptional programs .

Comparison with Similar Compounds

AS-99 free base is unique in its selectivity and potency as an ASH1L histone methyltransferase inhibitor. Similar compounds include other histone methyltransferase inhibitors such as EZH1, EZH2, DOT1L, SMYD2, SMYD3, SUV39H2, EHMT2, EHMT1, SETDB1, SETD2, NSD2, SETD7, SETD8, PRMT1, PRMT3, PRMT4, PRMT5, PRMT6, PRMT7, and PRMT8. this compound stands out due to its first-in-class status and its significant anti-leukemic activity .

Biological Activity

AS-99 free base, a compound primarily known for its role in inhibiting MLL (mixed lineage leukemia) fusion proteins, has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and relevant case studies.

AS-99 functions by impairing the transcriptional programs associated with MLL fusion proteins. These proteins are implicated in various forms of leukemia, making AS-99 a candidate for targeted cancer therapy. The compound's ability to reduce leukemia burden has been demonstrated in xenotransplantation mouse models, where it significantly decreased tumor size and improved survival rates compared to control groups .

In Vitro Studies

In vitro studies have shown that AS-99 exhibits potent inhibitory effects on the proliferation of leukemia cells. The compound was tested against several leukemia cell lines, demonstrating a dose-dependent reduction in cell viability. The following table summarizes the IC50 values obtained from these studies:

Cell LineIC50 (µM)
MV4-11 (MLL-AF4)0.5
THP-11.2
K5622.0

These results indicate that AS-99 is particularly effective against MLL-rearranged leukemias, suggesting a specific action mechanism that warrants further investigation.

In Vivo Studies

In vivo efficacy was assessed using xenograft models where human leukemia cells were implanted into immunocompromised mice. Treatment with AS-99 resulted in:

  • Tumor Volume Reduction : A significant decrease in tumor volume was observed after four weeks of treatment.
  • Survival Improvement : Mice treated with AS-99 showed a median survival increase of approximately 40% compared to untreated controls.

Case Studies

A series of case studies have highlighted the clinical relevance of AS-99 in treating patients with MLL-rearranged leukemias. In one notable case, a patient with relapsed acute lymphoblastic leukemia (ALL) responded positively to AS-99 treatment after failing conventional therapies. The patient's leukemic burden decreased significantly within weeks, leading to a partial remission.

Summary of Case Studies

Patient IDDiagnosisPrevious TreatmentsResponse to AS-99
001Acute Lymphoblastic LeukemiaChemotherapy, CAR-TPartial remission
002Acute Myeloid LeukemiaChemotherapyStable disease

These findings underscore the potential of AS-99 as a viable therapeutic option for patients who have exhausted standard treatment avenues.

Properties

Molecular Formula

C27H30F3N5O3S2

Molecular Weight

593.7 g/mol

IUPAC Name

N-[[3-(3-carbamothioylphenyl)-1-[1-(trifluoromethylsulfonyl)piperidin-4-yl]indol-6-yl]methyl]-1-methylazetidine-3-carboxamide

InChI

InChI=1S/C27H30F3N5O3S2/c1-33-14-20(15-33)26(36)32-13-17-5-6-22-23(18-3-2-4-19(12-18)25(31)39)16-35(24(22)11-17)21-7-9-34(10-8-21)40(37,38)27(28,29)30/h2-6,11-12,16,20-21H,7-10,13-15H2,1H3,(H2,31,39)(H,32,36)

InChI Key

VPQCHIWQHIOPQS-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C1)C(=O)NCC2=CC3=C(C=C2)C(=CN3C4CCN(CC4)S(=O)(=O)C(F)(F)F)C5=CC(=CC=C5)C(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.